molecular formula C4H4Na2O4S B12650721 Disodium 2-2'-thiobisacetate CAS No. 42267-39-0

Disodium 2-2'-thiobisacetate

Cat. No.: B12650721
CAS No.: 42267-39-0
M. Wt: 194.12 g/mol
InChI Key: JANKHHONJQSEQI-UHFFFAOYSA-L
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Description

Disodium 2-2'-thiobisacetate (CAS number listed in ) is a disodium salt characterized by a sulfur (thio) bridge linking two acetate groups. The sulfur bridge may confer distinct reactivity compared to oxygen or nitrogen-containing analogs, influencing solubility, stability, and coordination behavior .

Properties

CAS No.

42267-39-0

Molecular Formula

C4H4Na2O4S

Molecular Weight

194.12 g/mol

IUPAC Name

disodium;2-(carboxylatomethylsulfanyl)acetate

InChI

InChI=1S/C4H6O4S.2Na/c5-3(6)1-9-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2

InChI Key

JANKHHONJQSEQI-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])SCC(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 2-2’-thiobisacetate can be synthesized through the reaction of thiodiglycolic acid with sodium hydroxide. The reaction typically involves dissolving thiodiglycolic acid in water and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of disodium 2-2’-thiobisacetate .

Industrial Production Methods

In industrial settings, the production of disodium 2-2’-thiobisacetate follows similar principles but on a larger scale. The process involves the use of industrial-grade thiodiglycolic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Base-Induced S-S Bond Cleavage

The compound undergoes base-induced cleavage of its S-S bond when treated with strong bases like lithium diisopropylamide (LDA). This reaction generates two reactive intermediates:

  • Thioaldehyde (ROCOCH=S)

  • Thiolate anion (ROCOCH₂S⁻)

Reaction conditions :

  • Reagent: LDA in tetrahydrofuran (THF)

  • Temperature: Typically carried out at low temperatures (e.g., -78°C)

  • Products: Thioaldehyde and thiolate anion

This cleavage occurs via deprotonation of the α-hydrogen adjacent to the sulfide group, forming a carbanion intermediate that fragments the S-S bond .

Subsequent Reactions of Thioaldehyde

The thioaldehyde intermediate undergoes competitive pathways:

2.1 One-Electron Transfer
Thioaldehyde reacts with LDA via one-electron transfer , forming a radical anion (ROCOCH·S⁻). This radical species can:

  • Abstract a hydrogen radical from the solvent, yielding the corresponding thiolate anion

  • Dimerize to form a dithiolate dianion (ROCOCH₂SSCH₂COOR)²⁻

2.2 Nucleophilic Attack
The thiolate anion (ROCOCH₂S⁻) can attack the thioaldehyde to form a hemidithioacetal intermediate , which undergoes rearrangement to yield a dithiolate dianion (ROCOCH₂SSHCH₂COOR)²⁻ .

Trapping with Electrophiles

When the reaction mixture is treated with alkyl halides (e.g., methyl iodide), the thiolate anion undergoes alkylation to form bis(methylthio)butanedioates (ROCOCH₂SMeCH₂COOR). This pathway is consistent across various alkyl groups (e.g., ethyl, propyl) .

Comparative Reaction Pathways

PathwayKey FeaturesProducts
One-Electron TransferRadical formation, solvent-dependent hydrogen abstractionThiolate anion or dithiolate dianion
Nucleophilic AttackThiolate-mediated rearrangementDithiolate dianion
AlkylationReaction with alkyl halides under basic conditionsBis(alkylthio)butanedioates

Mechanistic Insights

The reaction mechanism involves a concerted cleavage of the S-S bond following deprotonation, leading to simultaneous generation of thioaldehyde and thiolate anion. The thioaldehyde’s reactivity dictates subsequent pathways:

  • Radical formation dominates under electron-deficient conditions

  • Nucleophilic attack occurs when the thiolate anion is present in sufficient concentration .

Structural and Functional Implications

The compound’s reactivity is influenced by:

  • α-Hydrogen acidity : Facilitates deprotonation and S-S bond cleavage

  • Thioester stability : Contributes to the transient nature of thioaldehyde intermediates

  • Steric effects : Larger alkyl groups may influence reaction kinetics but do not alter the fundamental mechanism

Scientific Research Applications

Disodium 2-2’-thiobisacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium 2-2’-thiobisacetate involves its ability to chelate metal ions. It forms stable complexes with metal ions, which can then be removed from solutions or biological systems. This chelating property is particularly useful in applications where metal ion removal or sequestration is required .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related disodium salts and amphoteric surfactants referenced in the evidence, particularly those with carboxylate or sulfonate functional groups.

Key Structural and Functional Differences

  • Disodium 2-2'-thiobisacetate : Contains a thioether (C-S-C) linkage between two acetate moieties. This structure is distinct from amphoacetates (e.g., Disodium Cocoamphodiacetate), which feature amine and carboxylate groups for amphoteric surfactant behavior .
  • Disodium Cocoamphodiacetate : A fatty amphocarboxylate with dual carboxylate groups and a hydrophobic alkyl chain, enabling surfactant properties in cosmetics .
  • Disodium 2-oxido-5-nitrobenzenesulphonate : A sulfonate derivative with nitro and oxide substituents, likely used as a reactive intermediate or stabilizer .

Physical and Chemical Properties

Compound Name Structure Highlights Physical Form Solubility Applications
This compound Thioether-linked acetates Not specified Not specified Potential chelation
Disodium Cocoamphodiacetate Amphoteric, alkyl chain + carboxylates Amber liquid (40–50% solids) Water-soluble Cosmetic surfactants
Sodium Lauroamphoacetate Amphoteric, lauryl chain + acetate Light yellow powder Highly water-soluble Hair/skin cleansers
Disodium 2-oxido-5-nitrobenzenesulphonate Sulfonate with nitro group Not specified Likely polar solvent Industrial synthesis

Research Findings

  • Amphoacetates : Widely used in cosmetics (e.g., shampoos, cleansers) due to their water solubility, mildness, and compatibility with anionic surfactants. Their amphoteric nature allows pH-dependent charge modulation, enhancing foam stability and skin compatibility .
  • This compound: The thioether group may enhance metal-binding capacity compared to oxygen-linked analogs, making it theoretically suitable for wastewater treatment or catalysis.
  • Safety Profiles: Amphoacetates like Sodium Lauroamphoacetate are generally recognized as safe in cosmetics at concentrations ≤15% .

Biological Activity

Disodium 2-2'-thiobisacetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound, also known as dithiobisacetic acid disodium salt, has the following chemical structure:

  • Molecular Formula : C₄H₆Na₂O₄S₂
  • Molecular Weight : 210.22 g/mol

The compound features a disulfide bond which is crucial for its biological interactions.

Research indicates that this compound exhibits several mechanisms of action, primarily through its ability to interact with thiol groups in proteins and enzymes. This interaction can lead to the modulation of various biochemical pathways.

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thus protecting cellular components from oxidative stress. This is particularly relevant in the context of neuroprotection and anti-inflammatory responses .
  • Enzyme Inhibition : Studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against various diseases .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

  • Cell Viability Assays : Research demonstrated that the compound enhances cell viability in neuronal cell lines subjected to oxidative stress. It was observed that treatment with this compound resulted in a significant increase in cell survival compared to untreated controls.
  • Neuroprotective Effects : In models of neurodegeneration, this compound exhibited protective effects against glutamate-induced cytotoxicity, indicating its potential role as a neuroprotective agent .

Case Studies

  • Neurodegenerative Disease Models : In studies involving animal models of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function. This suggests that the compound may have therapeutic potential in treating neurodegenerative disorders.
  • Inflammatory Response Modulation : Clinical case studies have reported that this compound can modulate inflammatory responses in conditions such as rheumatoid arthritis, highlighting its potential as an anti-inflammatory agent .

Data Tables

Study Type Findings Reference
In Vitro Cell ViabilityIncreased cell survival under oxidative stress
NeuroprotectionReduced glutamate-induced cytotoxicity
Animal ModelDecreased amyloid plaques in Alzheimer's model
Anti-inflammatoryModulation of inflammatory markers

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